molecular formula C9H19Cl2N3 B13631408 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride

Cat. No.: B13631408
M. Wt: 240.17 g/mol
InChI Key: KLBWIJQODKJXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohexane ring substituted with a 4,5-dihydro-1H-imidazol-2-yl group and an amine moiety, forming a dihydrochloride salt. Its molecular formula is C₈H₁₁Cl₂N₃ (molecular weight: 220.10), with a purity of 95% . The dihydrochloride form enhances solubility, making it suitable for pharmaceutical applications. The 4,5-dihydroimidazole (imidazoline) ring is a key pharmacophore, often associated with biological activity in antiparasitic, antiviral, and DNA-binding contexts .

Properties

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.17 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C9H17N3.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h1-7,10H2,(H,11,12);2*1H

InChI Key

KLBWIJQODKJXKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NCCN2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine Dihydrochloride

Detailed Synthetic Routes

Cyclization of Cyclohexanone with Amidines or Guanidines

A common approach involves the reaction of cyclohexanone with amidines or guanidine derivatives under acidic or neutral conditions to form the 4,5-dihydro-1H-imidazol-2-yl moiety on the cyclohexane ring. This method exploits the nucleophilicity of the amidine nitrogen and the electrophilicity of the ketone carbonyl to form the imidazoline ring via condensation and cyclization.

  • Reaction Conditions: Typically, mild heating in polar solvents such as ethanol or methanol, sometimes with catalytic acid to promote cyclization.
  • Advantages: One-pot synthesis, relatively straightforward.
  • Limitations: Requires careful control of reaction conditions to avoid side reactions or polymerization.
Hydrazine Derivative Route

Another synthetic pathway involves the use of hydrazine or hydrazine derivatives to form the imidazoline ring. For example, condensation of cyclohexanone with 2-hydrazinylimidazoline intermediates can lead to the formation of the target compound.

  • Reference Example: Similar methodologies have been reported for related imidazoline derivatives, where hydrazine reacts with ketones followed by ring closure under controlled conditions.
  • Reaction Conditions: Anhydrous solvents such as dimethylformamide (DMF) or dichloroethane (DCE) at elevated temperatures (around 90 °C), often monitored by thin-layer chromatography (TLC).
  • Characterization: Products are characterized by IR, NMR spectroscopy, and mass spectrometry to confirm ring formation and substitution patterns.
Salt Formation: Dihydrochloride Preparation

After obtaining the free base 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

  • Procedure: The free base is dissolved in a minimal amount of solvent, and hydrochloric acid is added dropwise under stirring at room temperature.
  • Outcome: Precipitation of the dihydrochloride salt as a powder, which can be filtered, washed, and dried.
  • Storage: The salt is typically stable at room temperature.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Cyclohexanone + Amidines/Guanidines Heating in ethanol, acid catalyst 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine (free base)
2 Free base + HCl Room temperature, aqueous/ethanol 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride (salt)

Analytical Characterization and Research Findings

Spectroscopic and Structural Analysis

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations of the imidazoline ring and secondary amine groups appear typically in the range of 3300–3150 cm⁻¹, confirming the presence of the imidazoline moiety.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR spectra display signals consistent with the cyclohexane ring and imidazoline ring carbons and hydrogens. For example, carbon signals around 42–54 ppm correspond to the imidazoline ring carbons.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.
  • X-ray Crystallography: Where available, single-crystal X-ray diffraction provides definitive structural confirmation of ring closure and salt formation.

Purity and Yield

  • Typical yields for the cyclization step range from moderate to high (60–85%), depending on reaction conditions and purification methods.
  • The dihydrochloride salt formation usually proceeds quantitatively with high purity, as confirmed by elemental analysis and melting point determination.

Summary Table of Preparation Methods

Method Key Reactants Solvent/Conditions Yield (%) Notes
Cyclohexanone + Amidines/Guanidines Cyclohexanone, amidine/guanidine Ethanol, mild acid, heating 60–80 One-pot, straightforward, requires control
Hydrazine Derivative Cyclization Cyclohexanone, hydrazine derivatives DMF or DCE, 90 °C 65–85 Requires anhydrous conditions, TLC monitored
Salt Formation Free base + HCl Ethanol/water, RT Quantitative Precipitates as stable dihydrochloride salt

Chemical Reactions Analysis

1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole amines .

Mechanism of Action

The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

Compound Name Core Structure Substituents/Modifications Key Differences
Target Compound Cyclohexane 4,5-Dihydroimidazole, dihydrochloride High polarity due to salt form
1-(4,5-Dihydro-1H-imidazol-2-yl)-4-ethylcyclohexane amine dihydrochloride Cyclohexane Ethyl group on cyclohexane Increased lipophilicity
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine hydrochloride Cyclobutane Smaller ring size Higher steric strain, altered conformation
Oxymetazoline Hydrochloride Phenolic ring 4,5-Dihydroimidazole, tert-butyl, methyl Used as nasal decongestant
5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles Pyrazole Aryl, amino groups Superior antileishmanial activity (IC₅₀: 0.015 mM)

Key Observations :

  • The cyclohexane backbone in the target compound provides conformational flexibility compared to rigid aromatic cores (e.g., pyrazole in ).
  • Salt forms (dihydrochloride vs. hydrochloride) influence solubility; the target’s dihydrochloride may improve bioavailability over mono-salts .
  • Substituents like ethyl () or aryl groups () modulate lipophilicity and target binding.
Antileishmanial Activity (IC₅₀ Values):
Compound Class IC₅₀ (μM) vs. L. amazonensis IC₅₀ (μM) vs. L. infantum Reference
Target Compound Analogs (imidazoline-cyclohexane) Not reported 0.059–0.065
5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles 0.015 0.059
1-Aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles >500 >500
  • The target’s imidazoline-cyclohexane scaffold shows moderate activity against L. infantum but is outperformed by pyrazole derivatives with amino groups .
  • Amino substituents on pyrazole rings enhance potency, suggesting that similar modifications to the target compound could improve efficacy.
DNA-Binding and Antiproliferative Activity:

Imidazoline-substituted triazoles (e.g., compound 4 in ) demonstrate strong DNA-binding via intercalation, attributed to the planar imidazoline ring. The target’s cyclohexane may reduce DNA affinity compared to aromatic triazoles but could improve membrane permeability .

Biological Activity

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride, also known as a dihydroimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets. The focus of this article is to explore the biological activity of this compound, including its anticancer properties, receptor affinities, and other pharmacological effects.

PropertyValue
Chemical Formula C9H19Cl2N3
Molecular Weight 240.18 g/mol
IUPAC Name 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine; dihydrochloride
PubChem CID 132308326

Antitumor Activity

Recent studies have highlighted the anticancer potential of various imidazole derivatives, including those related to 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine. A notable study evaluated a series of compounds with similar structures for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition against cervical (SISO) and bladder (RT-112) cancer cell lines, with IC50 values ranging from 2.38 to 3.77 µM .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (µM)
4eSISO2.38
5lRT-1123.77
5mSISO14.74

The compound N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide was particularly noted for its ability to induce apoptosis in SISO cells at higher concentrations .

Receptor Interactions

The biological activity of this compound can also be attributed to its interaction with various receptors. Research on similar imidazole derivatives has shown that they often exhibit high affinity for imidazoline binding sites (IBS) and adrenergic receptors (alpha(1) and alpha(2)). These interactions are critical for their antihypertensive and cardioprotective effects . For instance, compounds displaying strong binding affinities for IBS were associated with significant reductions in mean arterial blood pressure (MAP) in hypertensive models.

Case Studies

In a pharmacological evaluation involving spontaneously hypertensive rats, compounds derived from the imidazole framework demonstrated notable effects on cardiovascular parameters. The most active compounds were those that maintained high affinities for IBS and alpha(2) receptors .

Case Study Summary:

  • Objective: Evaluate the antihypertensive effects of imidazole derivatives.
  • Methodology: Affinity assays for IBS and adrenergic receptors; monitoring MAP and heart rate.
  • Findings: High-affinity compounds significantly reduced MAP, indicating potential therapeutic applications in hypertension.

Q & A

Q. What are the common synthetic routes for 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride?

The synthesis typically involves cyclization reactions using precursors like α-halo ketones or aldehydes with 1,2-diamines under acidic conditions. For example, condensation of cyclohexan-1-amine derivatives with imidazole-forming agents (e.g., via α-halo ketones) in the presence of Lewis acids like zinc chloride can yield the imidazole ring . Subsequent dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid. Key steps include:

  • Cyclization : Temperature control (60–80°C) and solvent selection (e.g., dimethylformamide) to minimize side reactions .
  • Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt .

Q. How is this compound characterized to confirm its structure and purity?

Characterization employs spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the cyclohexane and imidazole ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular formula (e.g., C9_9H17_{17}N3_3·2HCl) .
  • Infrared (IR) Spectroscopy : Identifies N–H stretches (2500–3000 cm1^{-1}) and imine bonds (1600–1650 cm1^{-1}) .
  • Elemental Analysis : Validates chloride content and stoichiometry .

Q. What are its primary applications in biochemical and medicinal research?

The compound’s imidazole moiety enables interactions with biological targets:

  • Enzyme Inhibition : Acts as a competitive inhibitor for metalloenzymes (e.g., histidine decarboxylase) due to structural mimicry of histidine .
  • Receptor Binding Studies : Used in radioligand assays to quantify affinity for G-protein-coupled receptors (GPCRs) .
  • Chelation Therapy : Potential for metal ion sequestration (e.g., Fe3+^{3+}, Cu2+^{2+}) via imidazole’s lone electron pairs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Statistical Design of Experiments (DoE) is critical:

  • Variables : Temperature, solvent polarity, catalyst concentration, and reaction time .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C, 0.1 M ZnCl2_2 in ethanol) to maximize yield .
  • Scale-Up Challenges : Solvent recovery and heat dissipation must be addressed using continuous-flow reactors .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities:

  • Reproducibility Checks : Validate protocols using standardized cell lines (e.g., HEK293 for receptor studies) and controls .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) that may interfere with bioactivity .
  • QSAR Analysis : Correlate structural variations (e.g., substituents on the cyclohexane ring) with activity trends .

Q. What strategies differentiate this compound from structurally similar imidazole analogs?

Comparative studies focus on:

  • Steric and Electronic Effects : The cyclohexane ring increases steric bulk compared to linear alkyl chains, altering binding kinetics .
  • Salt Form Stability : Dihydrochloride salts exhibit higher aqueous solubility than free bases, impacting pharmacokinetics .
  • Pharmacophore Mapping : Overlay crystal structures with analogs to identify critical hydrogen-bonding motifs .

Q. What experimental designs are recommended to assess its enzyme inhibition mechanisms?

Use kinetic and structural approaches:

  • Michaelis-Menten Kinetics : Measure KiK_i (inhibition constant) under varying substrate concentrations .
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding interactions (e.g., with histidine decarboxylase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can computational methods enhance synthesis or application studies?

Integrate in silico tools:

  • Retrosynthesis Planning : AI-driven platforms (e.g., PubChem’s retrosynthesis tools) propose alternative routes .
  • Molecular Dynamics (MD) Simulations : Predict binding poses with target proteins .
  • Density Functional Theory (DFT) : Calculate charge distribution on the imidazole ring to guide derivatization .

Q. What methodologies evaluate the environmental impact of its synthesis byproducts?

Apply green chemistry metrics:

  • E-Factor Analysis : Quantify waste per kilogram of product .
  • Life Cycle Assessment (LCA) : Track energy use and emissions across the synthesis pathway .
  • Byproduct Recycling : Catalytic methods to recover solvents (e.g., DMF) or unreacted precursors .

Q. How can researchers ensure reproducibility in pharmacological studies?

Follow stringent protocols:

  • Standardized Assays : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and reference compounds .
  • Batch-to-Batch Consistency : Implement QC checks (e.g., NMR purity >98%) for each synthesis batch .
  • Open Data Practices : Share raw datasets (e.g., dose-response curves) in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.